
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound features a benzoxazolethione core substituted with a 3,4,5-trimethoxybenzoyl group, which contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable benzoxazolethione precursor. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, such as 3,4,5-trimethoxybenzoyl chloride, followed by its reaction with benzoxazolethione derivatives under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazolethione core or the trimethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant antiproliferative activity, making it a potential candidate for cancer research.
Medicine: Due to its biological activities, it is being investigated for its potential use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3’,4’,5’-trimethoxybenzoyl)-benzo[b]thiophene: Another compound with a similar trimethoxybenzoyl group, known for its potent tubulin polymerization inhibitory activity.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of various trimethoxybenzoyl derivatives.
Uniqueness
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is unique due to its specific combination of a benzoxazolethione core and a trimethoxybenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
37442-10-7 |
|---|---|
Molekularformel |
C17H15NO5S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(2-sulfanylidene-1,3-benzoxazol-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-11-6-4-5-7-12(11)23-17(18)24/h4-9H,1-3H3 |
InChI-Schlüssel |
GVVKBYYMQUJWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3OC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
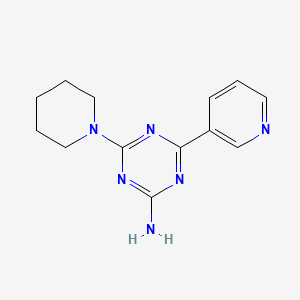

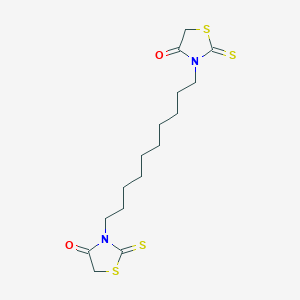
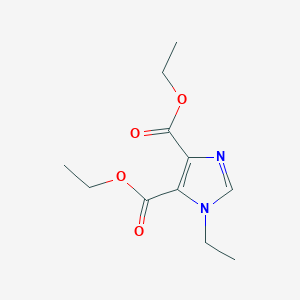
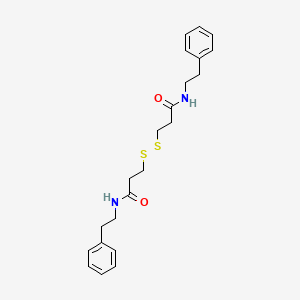
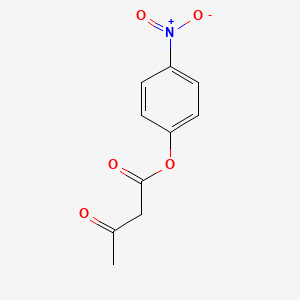



![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
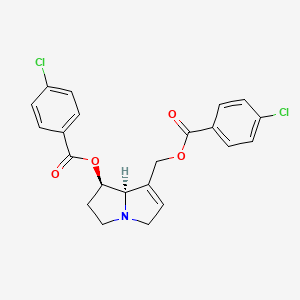
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
